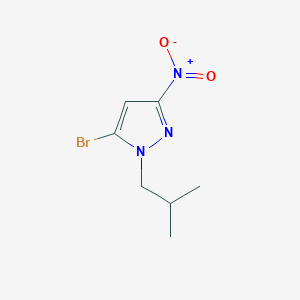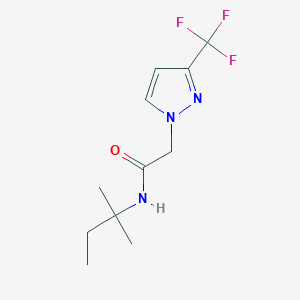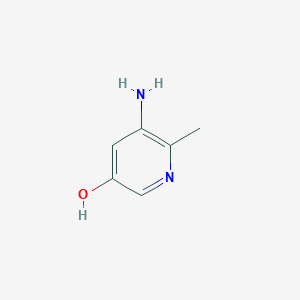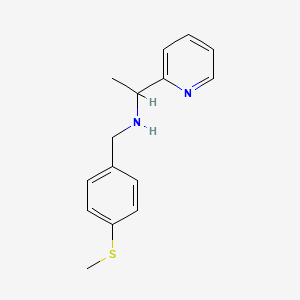![molecular formula C8H16NO+ B14914098 4-Azoniaspiro[3.5]nonan-2-ol](/img/structure/B14914098.png)
4-Azoniaspiro[3.5]nonan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Azoniaspiro[3. This compound is characterized by its spirocyclic structure, which contributes to its unique chemical properties and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azoniaspiro[3.5]nonan-2-ol typically involves the reaction of a suitable spirocyclic precursor with a quaternizing agent. One common method involves the reaction of spiro[3.5]nonane-2-ol with a quaternizing agent such as methyl iodide or benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at elevated temperatures to facilitate the formation of the quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Azoniaspiro[3.5]nonan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the quaternary ammonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Nucleophiles such as halides, thiolates, or amines; reactions are conducted in polar solvents like acetonitrile or dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Azoniaspiro[3.5]nonan-2-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a catalyst in certain chemical reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent for certain diseases.
Industry: Utilized in the development of advanced materials, such as ion exchange membranes for fuel cells.
Mecanismo De Acción
The mechanism of action of 4-Azoniaspiro[3.5]nonan-2-ol involves its interaction with specific molecular targets and pathways. As a quaternary ammonium compound, it can disrupt cell membranes by interacting with phospholipid bilayers, leading to increased membrane permeability and cell lysis. Additionally, it can inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Azoniaspiro[4.4]nonane
- 5-Azoniaspiro[4.5]decane
- 5-Azoniaspiro[4.6]undecane
Comparison
4-Azoniaspiro[3.5]nonan-2-ol is unique due to its specific spirocyclic structure, which imparts higher chemical stability and distinct reactivity compared to its analogs. The compound’s smaller ring size compared to 5-Azoniaspiro[4.4]nonane, 5-Azoniaspiro[4.5]decane, and 5-Azoniaspiro[4.6]undecane results in different steric and electronic properties, making it suitable for specific applications where its analogs may not be as effective .
Propiedades
Fórmula molecular |
C8H16NO+ |
|---|---|
Peso molecular |
142.22 g/mol |
Nombre IUPAC |
4-azoniaspiro[3.5]nonan-2-ol |
InChI |
InChI=1S/C8H16NO/c10-8-6-9(7-8)4-2-1-3-5-9/h8,10H,1-7H2/q+1 |
Clave InChI |
XEHJOSYPNNEARP-UHFFFAOYSA-N |
SMILES canónico |
C1CC[N+]2(CC1)CC(C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



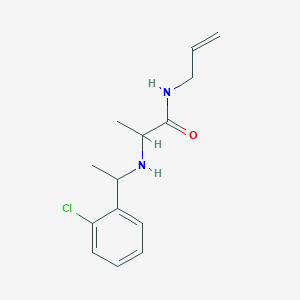
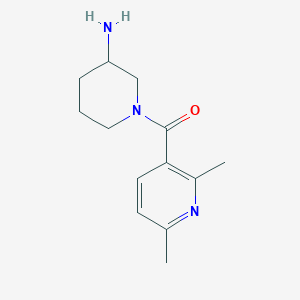


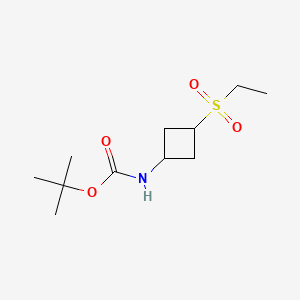

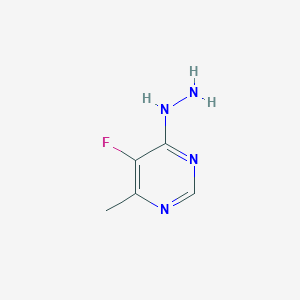
![Methyl 4-[(cyclopropylformamido)methyl]benzoate](/img/structure/B14914064.png)
